6-Methylisoindolin-1-one
Overview
Description
“6-Methylisoindolin-1-one” is a chemical compound with the empirical formula C7H14N2O . It is a solid substance and is used in various scientific research due to its unique properties.
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives can be achieved through a process known as Ugi-type multicomponent reactions (MCRs). This involves the reaction of 2-(1-Alkynyl)benzamides under ultrasonic irradiation . The reaction is characterized by high efficiency and yields .
Molecular Structure Analysis
The structure of organic compounds, including “6-Methylisoindolin-1-one”, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The structures of these compounds are usually determined by single-crystal X-ray diffraction (SC-XRD) analysis .
Chemical Reactions Analysis
The chemical reactions involving “6-Methylisoindolin-1-one” include Ugi-type reactions that afford a free secondary amine precursor for the amide group . These reactions can be performed under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methylisoindolin-1-one” include its molecular weight, density, and risk codes . It has a molecular weight of 142.20 and its risk codes indicate that it is irritating to the eyes .
Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Antiviral Activities
Several isoindolin-1-one analogs that exhibited significant anti-tobacco mosaic virus (anti-TMV) activities were isolated from Nicotiana tabacum . The compounds were tested for their anti-TMV activities, and the results revealed that compounds 1, 3, and 4 exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6, 42.8, and 71.5%, respectively . These rates are higher than the inhibition rate of the positive control (33.2%) . The mechanistic study of compound 4, which had the highest anti-TMV activity revealed that increased potentiation of defense-related enzyme activities and downregulation of expression of the NtHsp70 protein may induce resistance in tobacco against the viral pathogen TMV .
Multicomponent Reactions
Isoindolin-1-one derivatives can be synthesized via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process involves a three-component, acid-free Ugi-type reaction to afford a free secondary amine precursor for the amide group . The formation of the amide may also be carried out under acidic conditions . This method provides access to complex and potentially biologically active scaffolds .
Anti-Tobacco Mosaic Virus Activities
Two new isoindolin-1-ones, 6-(3-hydroxypropyl)-2,4-dimethylisoindolin-1-one and 4-(hydroxymethyl)-6-(3-hydroxypropyl)-2-methylisoindolin-1-one, were isolated from the leaves of Nicotiana tabacum . These compounds exhibited high anti-tobacco mosaic virus (anti-TMV) activities with inhibition rates of 42.3 and 46.2% at the concentration of 20 μM, respectively .
Tumor-Associated Macrophage Mediated Gastric Carcinoma
The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is deemed to be positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC) . Isoindolin-1-one derivatives can suppress tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .
Ultrasonic-Assisted Synthesis
Ultrasonic-assisted synthesis of isoindolin-1-one derivatives has been reported . This practical synthesis is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
Biological Activity of N-Isoindoline-1,3-diones
N-Isoindoline-1,3-diones, a class of compounds that includes 6-Methylisoindolin-1-one, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . They have been synthesized through various methods, each offering unique advantages and challenges .
Indole Derivatives
Indole derivatives, which include isoindolin-1-one derivatives, have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Safety And Hazards
properties
IUPAC Name |
6-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-7-5-10-9(11)8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFIGYBPDNKEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500403 | |
Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylisoindolin-1-one | |
CAS RN |
58083-55-9 | |
Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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